N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h3-8,12,16H,2,9-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRJKBJHXPEUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Oxalamide Group: The oxalamide group can be introduced by reacting the intermediate with oxalyl chloride followed by amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Structural Differences:
| Feature | Target Compound | Compound 1769/1770 |
|---|---|---|
| N1 Substituent | 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl | 2-methoxy-4-methylbenzyl |
| N2 Substituent | Propyl | 2-(pyridin-2-yl)ethyl derivatives |
| Aromatic Systems | Indoline + thiophene | Benzyl + pyridine |
Implications:
- Metabolism : All compounds are expected to undergo oxidative metabolism due to their oxalamide backbone. However, the electron-rich thiophene in the target compound may alter cytochrome P450 interactions compared to pyridine in 1769/1770 .
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-propyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Indole Ring : A bicyclic structure known for its pharmacological properties.
- Thiophene Moiety : Contributes to the compound's reactivity and interaction with biological systems.
- Oxalamide Functional Group : Imparts structural stability and influences biological activity.
The molecular formula is with a molecular weight of approximately 343.45 g/mol, which facilitates various chemical reactions, including hydrolysis and electrophilic aromatic substitution.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. The presence of the indole and thiophene rings enhances their ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis in cancer cells |
| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | Anti-inflammatory | Inhibits inflammatory pathways |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its unique structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indole Derivative : Utilizing Fischer indole synthesis to create the indole ring.
- Thiophene Introduction : Employing cross-coupling reactions to introduce the thiophene moiety.
- Oxalamide Formation : Condensing the resulting intermediates with oxalic acid derivatives to yield the final product.
This method not only simplifies the synthesis but also enhances yield efficiency .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The compound was found to modulate key signaling pathways involved in cancer progression .
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of similar oxalamides. The findings revealed that compounds featuring indole and thiophene rings exhibited substantial antibacterial activity, particularly against resistant strains of bacteria. The mechanism was attributed to membrane disruption and interference with cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
